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3-(3-Cyano-2-fluorophenyl)-4-fluorobenzoic acid
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Overview
Description
3-(3-Cyano-2-fluorophenyl)-4-fluorobenzoic acid is an aromatic carboxylic acid containing both cyano and fluorine groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Cyano-2-fluorophenyl)-4-fluorobenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst and a base. The reaction conditions often include solvents like tetrahydrofuran or dimethylformamide, and the reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Cyano-2-fluorophenyl)-4-fluorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The cyano group can be reduced to an amine or oxidized to a carboxylic acid.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Hydrogen gas with a metal catalyst such as palladium on carbon.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the fluorine atoms.
Reduction: Amino derivatives.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
3-(3-Cyano-2-fluorophenyl)-4-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Cyano-2-fluorophenyl)-4-fluorobenzoic acid involves its interaction with specific molecular targets. The cyano and fluorine groups can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to receptors or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyano-2-fluorophenylboronic acid
- 2-Fluoro-3-cyanobenzoic acid
- 4-Fluoro-3-cyanobenzoic acid
Uniqueness
3-(3-Cyano-2-fluorophenyl)-4-fluorobenzoic acid is unique due to the presence of both cyano and fluorine groups on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-(3-cyano-2-fluorophenyl)-4-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F2NO2/c15-12-5-4-8(14(18)19)6-11(12)10-3-1-2-9(7-17)13(10)16/h1-6H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPNZRCQFUJQPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=C(C=CC(=C2)C(=O)O)F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00689834 |
Source
|
Record name | 3'-Cyano-2',6-difluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00689834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262006-11-0 |
Source
|
Record name | 3'-Cyano-2',6-difluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00689834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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